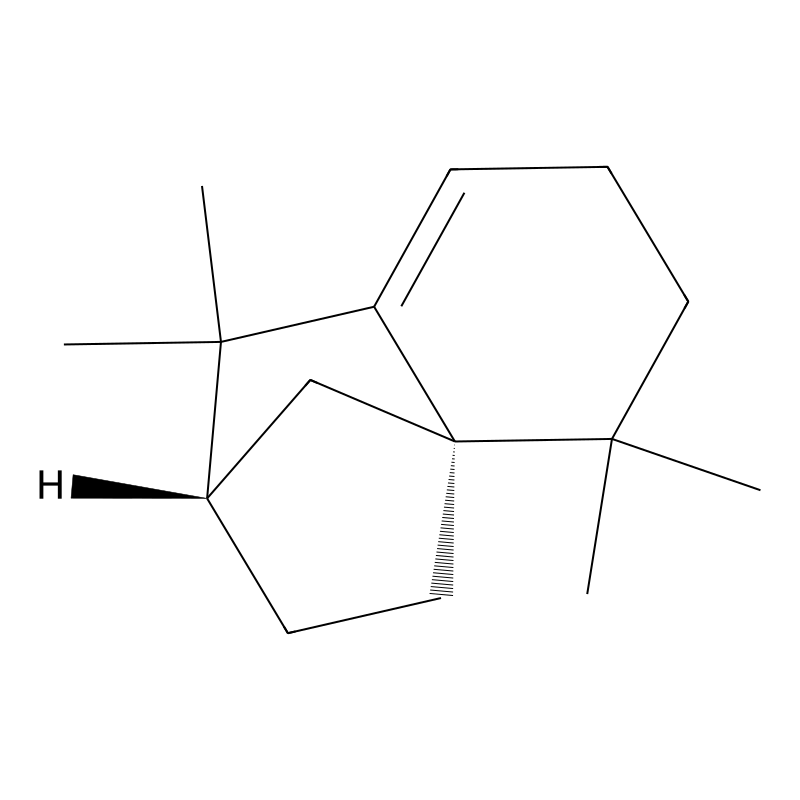

Isolongifolene

Content Navigation

- 1. General Information

- 2. Isolongifolene (CAS 1135-66-6): A High-Stability Tricyclic Sesquiterpene Precursor for Procurement

- 3. The Procurement Risks of Substituting Isolongifolene with Longifolene or Crude Terpenes

- 4. Quantitative Evidence: Why Isolongifolene Outperforms Longifolene in Industrial Synthesis

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isolongifolene is a naturally occurring and synthetically accessible tricyclic sesquiterpene that serves as a critical building block in the fragrance, flavor, and specialty chemical industries[1]. As the thermodynamically stable isomer of longifolene, it features a robust endocyclic double bond that resists unwanted skeletal rearrangements during chemical functionalization [2]. This structural integrity makes it a highly reliable precursor for the synthesis of high-value derivatives such as isolongifolanone, isolongifolene epoxide, and isolongifolenone. For industrial buyers and synthetic chemists, procuring high-purity isolongifolene ensures predictable processability, superior batch-to-batch yield in allylic oxidations, and direct access to complex woody and amber olfactory profiles that cannot be achieved with simpler monoterpenes or crude pine oil extracts [1].

References

- [1] Utilizing Noncovalent Interactions for Isomerization of Industrially Relevant Styrene Oxide, α-Pinene Oxide, and Longifolene. ACS Publications, 2025.

- [2] Sesquiterpene Cyclisations Catalysed inside the Resorcinarene Capsule and Application in the Short Synthesis of Isolongifolene and Isolongifolenone. Nature Communications, 2022.

Attempting to substitute pure isolongifolene with its cheaper isomer, longifolene, introduces significant process variability and yield loss [1]. Longifolene possesses a reactive exocyclic double bond and a strained tricyclic skeleton that readily undergoes complex, acid-catalyzed 1,2-alkyl shifts and rearrangements when exposed to oxidizing agents or acidic reaction conditions [2]. Consequently, using longifolene as a direct precursor for advanced fragrance molecules or bioactive compounds often results in complex product mixtures, requiring extensive chromatographic purification. By procuring isolongifolene directly, manufacturers bypass the unpredictable isomerization cascade, ensuring high-selectivity functionalization and reproducible batch-to-batch consistency in downstream applications like fixative synthesis and bio-based repellent formulation [1].

Bypassing Complex Isomerization Cascades for High-Yield Functionalization

The synthesis of high-value fragrance derivatives from longifolene requires a challenging acid-catalyzed isomerization step involving multiple 1,2-alkyl shifts to form the isolongifolene skeleton [1]. Studies utilizing advanced noncovalent catalysts demonstrate that longifolene isomerization requires elevated temperatures (100 °C) and still yields undesired byproducts alongside the target isolongifolene (maximum 92% selectivity under optimal conditions) [1]. By procuring pre-isomerized, high-purity isolongifolene, manufacturers completely eliminate this energy-intensive and byproduct-prone step. This direct procurement strategy ensures that subsequent reactions proceed with high chemoselectivity, directly improving the overall yield and purity of the final commercial product [1].

| Evidence Dimension | Process steps and intermediate selectivity |

| Target Compound Data | Direct functionalization without skeletal rearrangement (100% bypass of isomerization step) |

| Comparator Or Baseline | Longifolene (Requires isomerization at 100 °C, yielding a maximum of 92% selectivity with byproduct formation) |

| Quantified Difference | Elimination of a high-temperature catalytic step and an 8%+ reduction in isomerization-related byproducts. |

| Conditions | Industrial synthesis of isolongifolene derivatives (e.g., isolongifolanone) |

Procuring isolongifolene directly streamlines manufacturing workflows, reduces energy costs, and eliminates the need for specialized isomerization catalysts and purification steps.

Thermodynamic Stability During Oxidative Functionalization

Isolongifolene is characterized by a thermodynamically stable endocyclic double bond, which contrasts sharply with the reactive exocyclic double bond of longifolene [1]. When subjected to oxidative conditions—such as aerobic epoxidation using hydrogen peroxide and an ion-exchange catalyst—isolongifolene selectively forms isolongifolene epoxide, which can be smoothly rearranged to the highly valued fragrance compound 8-oxo-7-alpha-H-isolongifolane (isolongifolanone) with high purity (yielding >90% target ketone in purified fractions) [1]. In contrast, oxidizing longifolene directly often triggers unintended skeletal rearrangements due to its inherent strain, leading to a complex mixture of isomers. The superior thermodynamic stability of isolongifolene ensures that oxidative functionalization is directed precisely at the double bond, preserving the tricyclic core[1].

| Evidence Dimension | Chemoselectivity during oxidative functionalization |

| Target Compound Data | High selectivity for isolongifolene epoxide and subsequent isolongifolanone (target ketone purities >90%) |

| Comparator Or Baseline | Longifolene (Prone to strain-release skeletal rearrangements under oxidative/acidic conditions) |

| Quantified Difference | Significant reduction in structural rearrangement byproducts, enabling >90% purity of target ketones. |

| Conditions | Aerobic epoxidation with H2O2 / acetic acid and ion-exchange catalysts |

High structural stability under oxidative conditions ensures that buyers can reliably produce complex fragrance ketones and epoxides without losing yield to unwanted structural isomers.

Downstream Efficacy in Bio-Based Formulations

Isolongifolene serves as the essential precursor for the synthesis of isolongifolenone, a compound that demonstrates exceptional biological activity[1]. Laboratory bioassays have shown that isolongifolenone, derived directly via the allylic oxidation of isolongifolene, repels mosquitoes (Aedes aegypti and Anopheles stephensi) more effectively than the industry-standard synthetic repellent DEET, and repels blacklegged ticks as effectively as DEET[1]. Because the isolongifolene scaffold is readily sourced from sustainable pine oil feedstocks, it provides a critical pathway for formulating high-efficacy, bio-based alternatives to petrochemical repellents. Simpler monoterpenes or un-rearranged longifolene do not yield this specific active ketone, making isolongifolene an irreplaceable intermediate for this application [1].

| Evidence Dimension | Repellency efficacy of downstream derivative (isolongifolenone) |

| Target Compound Data | Repels mosquitoes more effectively than DEET and ticks equivalently to DEET |

| Comparator Or Baseline | DEET (Industry standard synthetic repellent) and simpler terpenes (lack specific activity) |

| Quantified Difference | Equivalent to superior repellent efficacy achieved via a bio-based, pine-derived tricyclic precursor. |

| Conditions | Laboratory bioassays against Aedes aegypti, Anopheles stephensi, and Ixodes scapularis |

Buyers in the cosmetics and personal care sectors can utilize isolongifolene to synthesize premium, highly effective bio-based insect repellents that match the performance of traditional synthetic chemicals.

Synthesis of High-End Fragrance Fixatives

Isolongifolene is the optimal starting material for producing isolongifolanone and isolongifolene epoxide, which impart rich woody, amber, and cedar notes while acting as excellent fixatives in premium perfumes and cosmetics .

Production of Bio-Based Insect Repellents

Due to its direct conversion to isolongifolenone, isolongifolene is highly recommended for manufacturers developing natural, DEET-equivalent repellents for personal care and outdoor formulations [1].

Advanced Polymer and Resin Additives

The robust, bulky tricyclic structure of isolongifolene makes it a valuable precursor for synthesizing specialty polymeric additives and coatings where enhanced thermal stability and unique structural properties are required .

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

PX6N25M90H

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1599 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1598 of 1599 companies with hazard statement code(s):;

H304 (95.37%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

1135-66-6

Use Classification

General Manufacturing Information

Dates

Explore Compound Types